4-羟基哌啶-1-甲腈

描述

Diastereoselective Synthesis Analysis

The synthesis of 4-hydroxypiperidine derivatives has been explored through various methodologies. One such approach involves the diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones. This method not only yields highly diastereoselective products but also enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines when combined with proline-catalyzed asymmetric Mannich reactions .

Molecular Structure Analysis

The molecular structure of 4-hydroxypiperidine derivatives has been studied using various spectroscopic techniques. For instance, the crystal and molecular structure of a complex between a 4-hydroxypiperidine derivative and diethyl ether was determined using X-ray diffraction. The study revealed a triclinic crystal system with specific geometric parameters, providing insights into the molecular structures and hydrogen bonding patterns . Additionally, a combined experimental and theoretical study on 4-hydroxypiperidine (4-HP) was conducted, which included vibrational spectra, NBO, and UV-spectral analysis using density functional methods. This study provided detailed information on the molecular geometry, vibrational frequencies, and bonding features of 4-HP .

Chemical Reactions Analysis

The reactivity of 4-hydroxypiperidine derivatives has been investigated in various chemical reactions. For example, the stereochemistry and products of the addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones were studied, leading to the development of a preparative method for synthesizing 3-hydroxyisonipecotic acid derivatives . Furthermore, the catalytic activity of a 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl derivative in the homogeneous electrooxidation of hydroxylamine was examined, revealing its potential application in the determination of hydroxylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypiperidine derivatives are closely related to their molecular structure. Two polymorphs of 4-hydroxypiperidine with different NH configurations were identified, exhibiting different hydrogen bonding patterns and stability. The polymorphs showed distinct hydrogen configurations, which influenced their physical properties and interconversion behavior in solution . The spectroscopic analysis of 4-HP provided further insights into its stability, charge delocalization, and intra-molecular charge transfer, which are important for understanding its physical and chemical behavior .

科学研究应用

立体化学和合成

- 合成中的立体化学:研究探索了叔丁基异腈对 3-羟基哌啶-4-酮羰基团的加成涉及的立体化学,这与 4-羟基哌啶-1-甲腈密切相关。本研究开发了一种合成 3-羟基异尼可丁酸衍生物的方法,利用碳-13 核磁共振邻位自旋偶合来确定季碳原子上的含碳取代基的取向 (Lakhvich, Lakhvich, & Stanishevskii, 1997)。

缓蚀

- 在缓蚀中的应用:研究发现某些萘啶衍生物(在结构上类似于 4-羟基哌啶-1-甲腈)是酸性环境中金属的有效缓蚀剂。这些化合物(包括萘啶甲腈的变体)通过电化学方法显示出高抑制活性,表明相关化合物在保护金属免受腐蚀方面的潜在应用 (Singh 等人,2016)。

生化研究和治疗

- 在生化应用中的潜力:对带有 4-羟苯硫基部分的 2,4'-联吡啶-5-甲腈的研究(在结构上与 4-羟基哌啶-1-甲腈相似)表明,这些化合物具有体外抗菌和抗真菌特性。该类别中的一些化合物已显示出有希望的活性,表明在抗菌治疗中使用的潜力 (Karabasanagouda, Adhikari, & Parameshwarappa, 2009)。

化学合成方法

- 先进的合成技术:研究 α,β-不饱和酰胺与酮的 Cu(I) 催化还原醛醇环化以制备 4-羟基哌啶-2-酮,为创新的合成方法提供了见解。这些方法有可能应用于或改编用于合成 4-羟基哌啶-1-甲腈衍生物,有助于开发更多官能化的哌啶 (Lam, Murray, & Firth, 2005)。

药物研究

- 抗癌活性:苯并色烯衍生物(在结构上与 4-羟基哌啶-1-甲腈相关)已被合成并评估其对癌细胞系的抗增殖特性。这些化合物已显示出作为化疗剂的潜力,特别是在结肠癌治疗中,表明 4-羟基哌啶-1-甲腈衍生物具有类似的可能性 (Ahagh 等人,2019)。

电化学应用

- 电催化多组分组装:对 2-氨基-5-氧代-4,5-二氢吡喃并[3,2-c]色烯-3-甲腈衍生物(与 4-羟基哌啶-1-甲腈密切相关)等化合物的电催化多组分组装的研究展示了化学合成中的先进方法。这种在中性条件下的有效程序突出了 4-羟基哌啶-1-甲腈在类似电化学合成过程中的潜在应用 (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014)。

安全和危害

属性

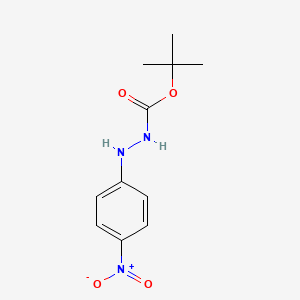

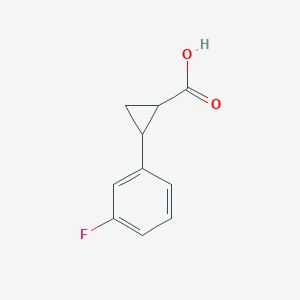

IUPAC Name |

4-hydroxypiperidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBQHNZSOOLCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619661 | |

| Record name | 4-Hydroxypiperidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypiperidine-1-carbonitrile | |

CAS RN |

51075-37-7 | |

| Record name | 4-Hydroxypiperidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)